molecular formula C10H9N3O2 B5680894 2-methyl-N-(pyrimidin-2-yl)furan-3-carboxamide

2-methyl-N-(pyrimidin-2-yl)furan-3-carboxamide

Cat. No.: B5680894
M. Wt: 203.20 g/mol
InChI Key: RACIRUDXJCLONP-UHFFFAOYSA-N
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Description

2-methyl-N-(pyrimidin-2-yl)furan-3-carboxamide is a heterocyclic compound that belongs to the furan family. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(pyrimidin-2-yl)furan-3-carboxamide typically involves the condensation of 2-methylfuran-3-carboxylic acid with pyrimidin-2-amine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(pyrimidin-2-yl)furan-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-N-(pyrimidin-2-yl)furan-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-(pyrimidin-2-yl)furan-3-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-methylfuran-3-carboxamide
  • N-(pyrimidin-2-yl)furan-3-carboxamide
  • 2-methyl-N-(pyridin-2-yl)furan-3-carboxamide

Uniqueness

2-methyl-N-(pyrimidin-2-yl)furan-3-carboxamide is unique due to the presence of both the furan and pyrimidine moieties, which contribute to its diverse chemical reactivity and biological activity. This combination allows for a wide range of applications in various scientific fields .

Properties

IUPAC Name

2-methyl-N-pyrimidin-2-ylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-7-8(3-6-15-7)9(14)13-10-11-4-2-5-12-10/h2-6H,1H3,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACIRUDXJCLONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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